2-(3-Azetidinyl)-1,3-thiazole

Descripción general

Descripción

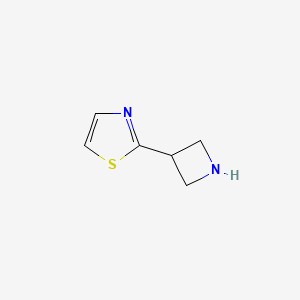

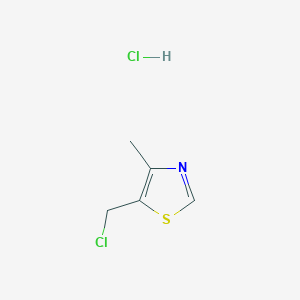

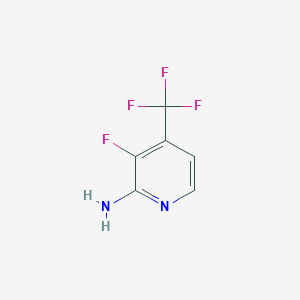

“2-(3-Azetidinyl)-1,3-thiazole” is a chemical compound with the molecular formula C6H8N2S . It is a solid substance and is often provided in the form of a hydrochloride .

Molecular Structure Analysis

The molecular structure of “2-(3-Azetidinyl)-1,3-thiazole” consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to an azetidine ring (a four-membered ring with one nitrogen atom) . The exact structure can be represented by the InChI code: 1S/C6H8N2S.ClH/c1-2-9-6(8-1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H .Aplicaciones Científicas De Investigación

Medicine: Antimicrobial Agents

The structure of 2-(3-Azetidinyl)-1,3-thiazole has been explored for its potential as an antimicrobial agent. Its unique chemical configuration allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death . This compound could be pivotal in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Agriculture: Pesticide Development

In agriculture, 2-(3-Azetidinyl)-1,3-thiazole derivatives are being studied for their use in pesticides . Their ability to interfere with the life cycle of pests without causing significant harm to crops makes them a valuable asset in sustainable farming practices.

Materials Science: Fluorophore Enhancement

The azetidinyl group in fluorophores, including those related to the 2-(3-Azetidinyl)-1,3-thiazole structure, has been shown to enhance brightness and photostability . This improvement is crucial for materials that require stable and long-lasting luminescent properties.

Environmental Science: Pollution Remediation

Compounds like 2-(3-Azetidinyl)-1,3-thiazole are being researched for their ability to remove heavy metals and other pollutants from water sources . Their chemical properties allow them to bind to contaminants, facilitating easier extraction from the environment.

Biochemistry: Enzyme Inhibition

In biochemistry, the thiazole ring of 2-(3-Azetidinyl)-1,3-thiazole is of interest due to its potential to inhibit certain enzymes . This inhibition can be harnessed to regulate biochemical pathways that are overactive in diseases such as cancer.

Pharmacology: Drug Design

The pharmacological applications of 2-(3-Azetidinyl)-1,3-thiazole are vast, with research focusing on its incorporation into drugs that target neurological disorders . Its ability to cross the blood-brain barrier makes it an excellent candidate for central nervous system therapeutics.

Chemical Engineering: Catalyst Development

In chemical engineering, the azetidinyl group is being investigated for its role in catalysis . Catalysts containing this moiety may enhance reaction rates and selectivity, which is beneficial for industrial chemical processes.

Analytical Chemistry: Chromatography

Lastly, in analytical chemistry, derivatives of 2-(3-Azetidinyl)-1,3-thiazole are used in chromatography as stationary phases . Their unique interaction with analytes can lead to improved separation and identification of complex mixtures.

Safety and Hazards

Propiedades

IUPAC Name |

2-(azetidin-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKBXHAINCMQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Azetidinyl)-1,3-thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B1526917.png)

![2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid](/img/structure/B1526919.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B1526936.png)

![methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate](/img/structure/B1526937.png)